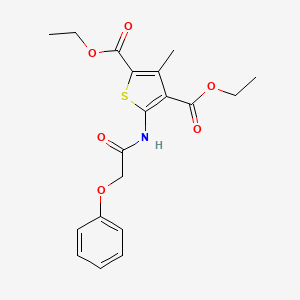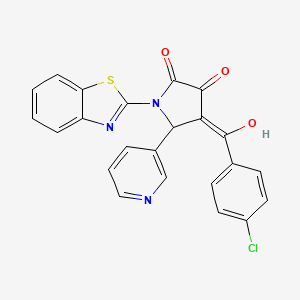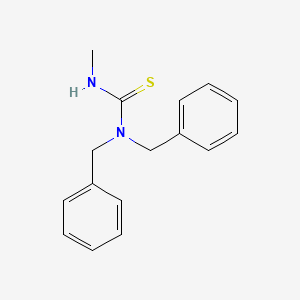![molecular formula C21H17N3O2S B11621693 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11621693.png)
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of indole derivatives , which are significant heterocyclic systems found in natural products and drugs . Indoles play a crucial role in cell biology and have attracted attention due to their biological activity. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the condensation of an indole derivative (such as 1-benzyl-2-methyl-1H-indole) with a thiohydantoin (2-thioxodihydropyrimidine-4,6(1H,5H)-dione) under appropriate conditions. The benzyl group provides the substituent at the 1-position of the indole ring.
Reaction Conditions::Condensation Reaction: The reaction typically occurs in a suitable solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) at elevated temperatures.
Industrial Production: Industrial-scale production may involve modifications to optimize yield and scalability.
化学反応の分析
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at the benzyl group or other positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the benzyl group or other substituents lead to different derivatives.
科学的研究の応用
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying cellular processes and signaling pathways.
Medicine: Investigating potential therapeutic effects (e.g., anticancer properties).
Industry: As a precursor for drug development or materials synthesis.
作用機序
The compound’s mechanism of action involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate its precise effects.
類似化合物との比較
特性
分子式 |
C21H17N3O2S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
5-[(1-benzyl-2-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H17N3O2S/c1-13-16(11-17-19(25)22-21(27)23-20(17)26)15-9-5-6-10-18(15)24(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H2,22,23,25,26,27) |
InChIキー |
KEGCBRLFQCHGNL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11621659.png)
![Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11621663.png)

![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)



